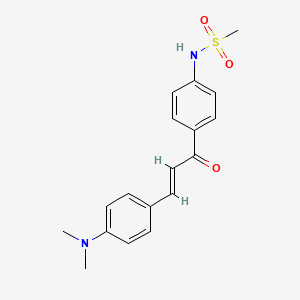

(E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

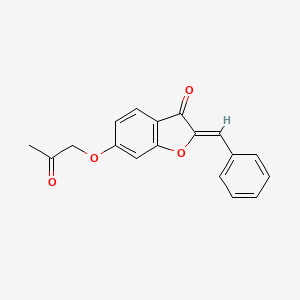

The compound LM-021 is a novel synthetic coumarin-chalcone derivative . It has been studied for its effects on Alzheimer’s disease (AD), a neurodegenerative disorder characterized by the accumulation of misfolded Aβ and tau proteins .

Molecular Structure Analysis

The molecular structure of LM-021 includes a coumarin-chalcone derivative, which is a complex organic compound . The exact structure analysis was not found in the available resources.科学的研究の応用

Therapeutic Potential in Cancer Treatment

Methanesulfonamide derivatives, notably 4'-(9-acridinylamino) methanesulfon-m-anisidide (AMSA), have been evaluated in various phases of clinical trials for their antitumor activity. For example, AMSA has shown significant activity against refractory adult acute leukemia, with some patients achieving complete remission. This underscores its potential as a valuable therapeutic agent in cancer treatment, particularly for individuals who have not responded to traditional therapies such as cytarabine and anthracyclines, indicating a lack of cross-resistance between these drugs and AMSA (Legha et al., 1980).

Pharmacological Properties and Metabolism

The pharmacokinetics of AMSA and similar compounds have been studied to understand their absorption, distribution, metabolism, and excretion in the human body. Investigations into the clinical pharmacology of amsacrine (another name for AMSA) using labeled compounds have provided insights into its plasma half-life, indicating that hepatic metabolism and biliary excretion are significant routes for drug elimination. These studies are crucial for optimizing dosing regimens to minimize toxicity while maximizing therapeutic efficacy (Hall et al., 1983).

Clinical Trials and Observed Effects

Clinical trials have evaluated the efficacy of methanesulfonamide derivatives in treating various cancers, including leukemia, breast cancer, and acute nonlymphocytic leukemia. These studies have highlighted both the therapeutic potential and the challenges associated with their use, such as dose-limiting toxicities. For instance, a phase II study demonstrated the effectiveness of high-dose cytosine arabinoside and m-AMSA in relapsed acute nonlymphocytic leukemia, with a significant proportion of patients achieving complete remission. This suggests that such combinations may offer new hope for patients with this challenging condition (Hines et al., 1984).

作用機序

LM-021 has been observed to increase CREB-mediated gene expression through protein kinase A (PKA), Ca 2+ /calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK) in CRE-GFP reporter cells . It exhibits antiaggregative, antioxidative, and neuroprotective effects mediated by the upregulation of CREB phosphorylation and its downstream brain-derived neurotrophic factor and BCL2 apoptosis regulator genes in Aβ-GFP- and ΔK280 tau RD-DsRed-expressing SH-SY5Y cells .

特性

IUPAC Name |

N-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-20(2)17-11-4-14(5-12-17)6-13-18(21)15-7-9-16(10-8-15)19-24(3,22)23/h4-13,19H,1-3H3/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSKKLBEAOBUJD-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2649896.png)

![Methyl 1-[(pyrrolidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2649897.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2649900.png)

methanone](/img/structure/B2649901.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2649902.png)

![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)

![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)

![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)

![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)

![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)